

Application Note: FT-IR Spectroscopy of 4-Amino-3-nitropyridine

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Compound of Interest

Compound Name: 4-Amino-3-nitropyridine

Cat. No.: B158700

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Introduction

4-Amino-3-nitropyridine is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Its molecular structure, featuring an amino group, a nitro group, and a pyridine ring, gives rise to a characteristic vibrational spectrum that can be effectively analyzed using Fourier Transform Infrared (FT-IR) spectroscopy. This non-destructive technique is a powerful tool for chemical identification, quality control, and the study of molecular interactions. This application note provides a summary of the FT-IR spectral characteristics of **4-Amino-3-nitropyridine**, a detailed experimental protocol for acquiring the spectrum, and an interpretation of the principal vibrational modes.

Structural and Spectroscopic Overview

The FT-IR spectrum of **4-Amino-3-nitropyridine** is dominated by absorption bands arising from the stretching and bending vibrations of its constituent functional groups. The key vibrational modes include:

- N-H vibrations from the primary amine group.
- N-O vibrations from the nitro group.
- C=C and C=N stretching vibrations within the pyridine ring.
- C-H stretching and bending vibrations of the aromatic ring.

- C-N and C-NO₂ stretching vibrations.

The positions of these bands provide a unique fingerprint for the molecule, allowing for its unambiguous identification.

Quantitative Data Summary

The following table summarizes the key vibrational frequencies observed in the experimental FT-IR spectrum of **4-Amino-3-nitropyridine** and their corresponding assignments. These assignments are based on the analysis of the experimental spectrum in conjunction with established group frequency correlations for similar aromatic nitro and amino compounds.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Functional Group
3400 - 3200	N-H stretching (asymmetric and symmetric)	Amino (-NH ₂)
1640 - 1600	N-H bending (scissoring)	Amino (-NH ₂)
1600 - 1450	C=C and C=N ring stretching	Pyridine Ring
1550 - 1500	N-O asymmetric stretching	Nitro (-NO ₂)
1350 - 1300	N-O symmetric stretching	Nitro (-NO ₂)
1300 - 1200	C-N stretching	Amino (-NH ₂)
900 - 700	C-H out-of-plane bending	Pyridine Ring
~850	C-NO ₂ stretching	Nitro (-NO ₂)

Experimental Protocols

Objective: To acquire a high-quality FT-IR spectrum of solid **4-Amino-3-nitropyridine** using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

- **4-Amino-3-nitropyridine** (solid powder)

- FT-IR spectrometer equipped with a Diamond or Germanium ATR accessory
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

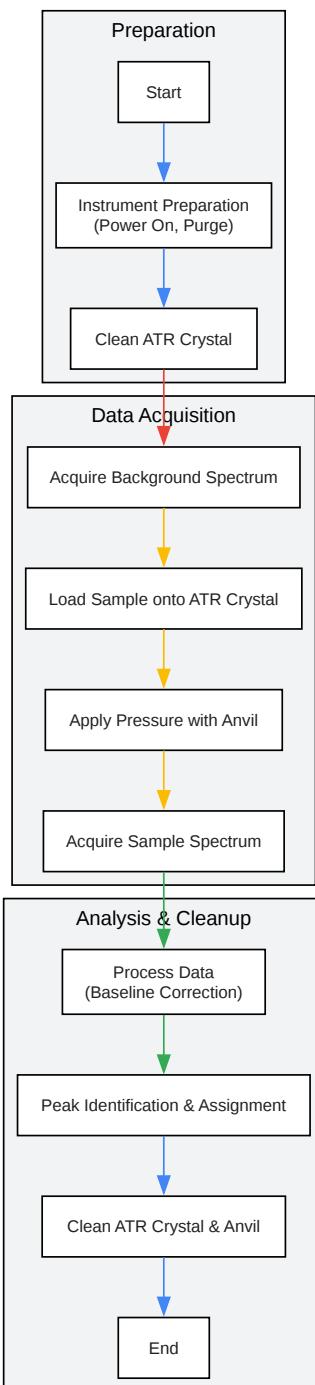
Protocol for ATR-FT-IR Spectroscopy:

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
 - Lower the ATR anvil to ensure no sample is present on the crystal.
 - Collect a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.
- Sample Preparation and Loading:
 - Place a small amount of the **4-Amino-3-nitropyridine** powder onto the center of the clean, dry ATR crystal using a clean spatula.
 - Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
- Sample Spectrum Acquisition:
 - Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range should be set to 4000 - 400 cm^{-1} .

- Data Processing and Analysis:
 - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform any necessary baseline corrections or smoothing.
 - Identify and label the major absorption peaks.
- Cleaning:
 - Retract the anvil and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
 - Clean the ATR crystal surface thoroughly with isopropanol or ethanol and a lint-free wipe to ensure no sample residue remains.

Mandatory Visualizations

Experimental Workflow for FT-IR Analysis of 4-Amino-3-nitropyridine

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Caption: FT-IR Analysis Workflow.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and straightforward method for the characterization of **4-Amino-3-nitropyridine**. The distinct absorption bands corresponding to the amino, nitro, and pyridine ring vibrations provide a comprehensive spectral fingerprint for this compound. The provided ATR-FT-IR protocol offers a simple and efficient means for obtaining high-quality spectra, making it an invaluable tool for routine analysis and research applications in the pharmaceutical and chemical industries.

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